![molecular formula C18H24N2O2 B395344 4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one](/img/structure/B395344.png)
4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one
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Overview
Description
4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one is an aromatic ketone.
Scientific Research Applications
Structural and Chemical Analysis
NMR Spectroscopy and Crystal Structure
Investigations using 1H and 13C NMR spectroscopy and single-crystal X-ray analysis have provided insights into the structural aspects of pyrazolone derivatives, revealing details about tautomeric structures and intramolecular hydrogen bonding (Holzer et al., 2003).
Crystal Structure of Derivatives
The crystal structure of various pyrazolone based Schiff base ligands and their copper complexes has been analyzed, contributing to the understanding of their molecular geometry and potential applications in DNA binding studies (Jadeja et al., 2012).
Biological Applications
Cytotoxic and Antimicrobial Activity
Pyrazolone derivatives have been screened for their cytotoxic activity against human leukemia cells and antimicrobial activity against bacteria and yeasts, showing promising results in medical applications (Asegbeloyin et al., 2014).
Antioxidant and Anti-inflammatory Activity
Certain derivatives of pyrazolone have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, demonstrating significant biological activity profiles (Sudha et al., 2021).
Antimicrobial Properties
Schiff base compounds derived from pyrazolone have been tested for their antibacterial activities, showing effectiveness against various bacteria (Liu et al., 2012).
properties
Product Name |
4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one |
---|---|
Molecular Formula |
C18H24N2O2 |
Molecular Weight |
300.4g/mol |
IUPAC Name |
4-benzoyl-2-heptyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-4-5-6-10-13-20-18(22)16(14(2)19-20)17(21)15-11-8-7-9-12-15/h7-9,11-12,16H,3-6,10,13H2,1-2H3 |
InChI Key |
YAPYNCGECVXNED-UHFFFAOYSA-N |
SMILES |
CCCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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